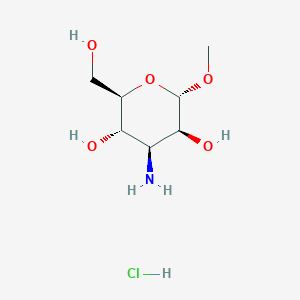

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Vue d'ensemble

Description

Synthesis Analysis

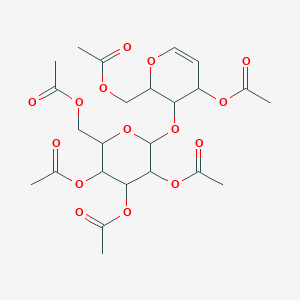

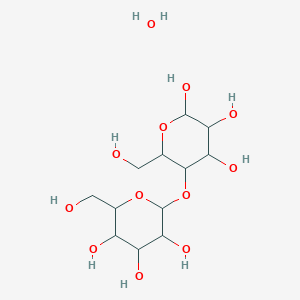

The synthesis of derivatives of methyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranoside, including monodeoxy and dideoxy analogues, has been explored through methods such as NIS-promoted couplings and silver trifluoromethanesulfonate-promoted reactions (Oscarson & Tedebark, 1995). These methodologies highlight the complexity and the precision required in the synthesis of such sugar derivatives, providing a foundational approach that could be adapted for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-d-mannopyranoside, has been conducted using NMR spectroscopy and molecular modeling (Coxon, 1999). These studies provide insights into the conformational preferences of the mannopyranoside derivatives, which are crucial for understanding the reactivity and interactions of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.

Chemical Reactions and Properties

Investigations into the reactivity of amino sugars have demonstrated the importance of the nitrogen protecting group on the stereoselectivity of glycosylation reactions, as shown in the synthesis of 3-amino-3-deoxy-beta-mannopyranosides (Crich & Xu, 2007). This research indicates that the chemical properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl can be finely tuned through the choice of protecting groups, affecting its potential reactivity and applications.

Applications De Recherche Scientifique

Synthesis of N-Linked Disaccharides : This compound is utilized in synthesizing S/N acetal heteroatom analogs of 1,2- and 1,3-linked mannopyranose disaccharides, which are components of oligosaccharides found in N-glycoproteins. These synthesized compounds are potential inhibitors of processing mannosidase class I and II enzymes involved in glycoprotein processing (Johnston & Pinto, 1998).

Investigation of Binding Sites in Lectins : Methyl 3-amino-3-deoxy-a-D-mannopyranoside is used in the synthesis of deoxy analogs of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies related to the binding site of concanavalin A, a type of lectin (Oscarson & Tedebark, 1995).

Study of Vibrio cholerae O Antigen : It aids in synthesizing trisaccharides that mimic the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba, contributing to our understanding of bacterial antigens and potential vaccine development (Lei, Ogawa, & Kováč, 1995).

Preparation of Nitrogenous Galactose Derivatives : Research has been done on the steric course of nitromethane cyclization, where Methyl 3-amino-3-deoxy-a-D-mannopyranoside plays a role in the preparation of nitrogenous galactose derivatives (Baer & Kienzle, 1963).

Synthesis of Glycosidase Inhibitors : This compound is integral in preparing a library of 3-amino-sugars, which are potential glycosidase inhibitors. These inhibitors have applications in studying enzyme activity and could have therapeutic applications (Maxwell, Evinson, Emmerson, & Jenkins, 2006).

Mécanisme D'action

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

, also known as Methyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride , is a compound with potential applications in clinical therapeutics and research explorations . Here is a general outline based on the information available:

Target of Action

It’s suggested that the compound may have potential applications in fortifying pharmaceuticals intending to obliterate bacterial and viral maladies .

Mode of Action

It’s been used in a study to assess the importance of the nitrogen protecting group on stereoselectivity .

Biochemical Pathways

The compound’s role in the highly stereocontrolled synthesis of the 3-amino-3-deoxy-beta-mannopyranosides has been noted .

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRURBOSLCTIW-FEFNGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl | |

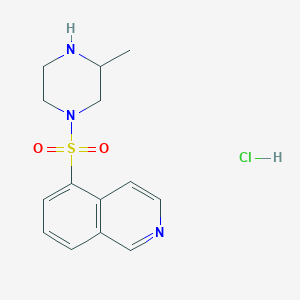

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

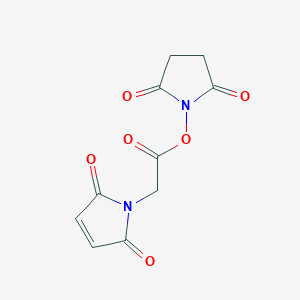

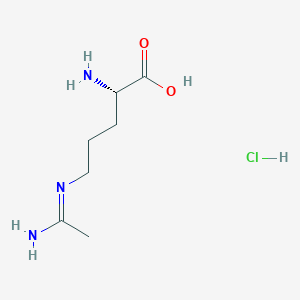

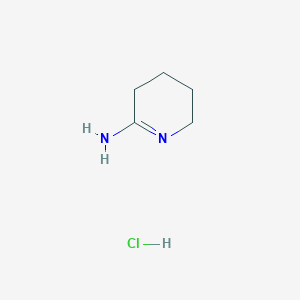

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)